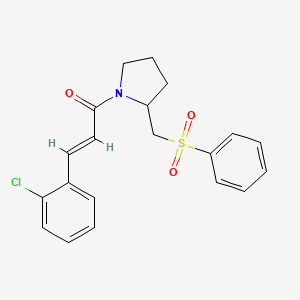

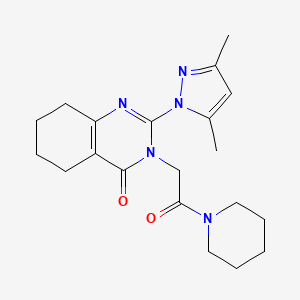

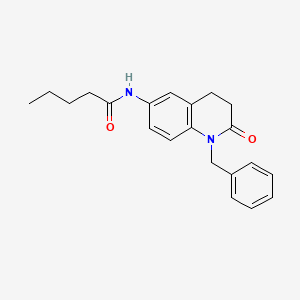

![molecular formula C13H11F3N4O4 B2628921 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide CAS No. 1448054-80-5](/img/structure/B2628921.png)

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a benzo[d][1,3]dioxole moiety, which is a common structure in many organic compounds . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The presence of a trifluoromethyl group indicates that the compound might have some interesting reactivity.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzo[d][1,3]dioxole and 1,2,4-triazole rings in separate steps. The benzo[d][1,3]dioxole ring could potentially be formed through a Pd-catalyzed arylation . The 1,2,4-triazole ring could be formed through a variety of methods, including cyclization reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole and 1,2,4-triazole rings, as well as the trifluoromethyl group. The benzo[d][1,3]dioxole ring might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole ring might participate in nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization : Research by Panchal and Patel (2011) focused on the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives. They achieved this by reacting 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by reactions with various aromatic aldehydes. The synthesized compounds were characterized using spectroscopic studies, confirming their structure and purity (Panchal & Patel, 2011).

In Silico Analysis and Microbial Investigation : A study by Pandya et al. (2019) synthesized a library of compounds including 2-substituted-1-(2-(5-((5-benzoyl-1H-benzo[d][1,2,3]triazole-1-yl)methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acids. These compounds were investigated for their in silico ADME prediction properties and in vitro antibacterial, antifungal, and antimycobacterial activities. The results showed good to moderate antimicrobial activity against various strains (Pandya et al., 2019).

Antimicrobial Activity : Rezki (2016) conducted a study involving the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains, displaying promising results (Rezki, 2016).

Positive Inotropic Evaluation : Li et al. (2008) synthesized a series of related compounds and evaluated their positive inotropic activities. They found that several compounds showed favorable activity compared to the standard drug Milrinone. This indicates potential therapeutic applications in cardiovascular diseases (Li et al., 2008).

Synthesis of Iso-C-nucleoside Analogues : Otero et al. (2005) explored the reaction of 1-(Methyl 2-O-benzyl-4,6-O-benzylidene-3-deoxy-α-D-altropyranosid-3-yl)but-3-yn-2-ones with 3-amino-1H-1,2,4-triazole. This synthesis led to the creation of triazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrimidines, showcasing the versatility of such compounds in synthesizing nucleoside analogues (Otero et al., 2005).

Antagonist Radioligand for A2B Adenosine Receptors : Baraldi et al. (2004) synthesized MRE 2029-F20, a selective antagonist ligand for A2B adenosine receptors. This compound represents a potential tool for pharmacological characterization of this receptor subtype (Baraldi et al., 2004).

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N4O4/c1-19-11(13(14,15)16)18-20(12(19)22)5-10(21)17-7-2-3-8-9(4-7)24-6-23-8/h2-4H,5-6H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRPLPPMMHDFBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

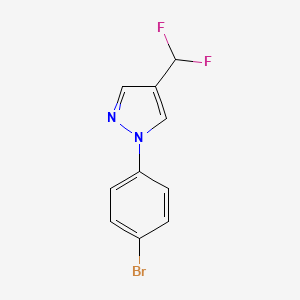

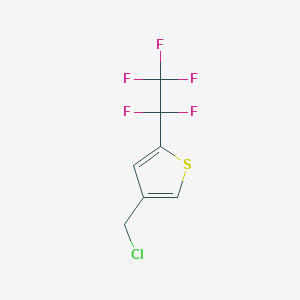

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2628842.png)

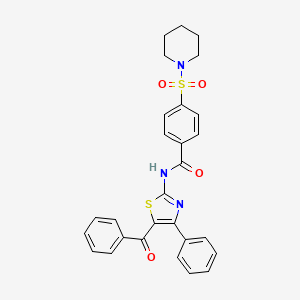

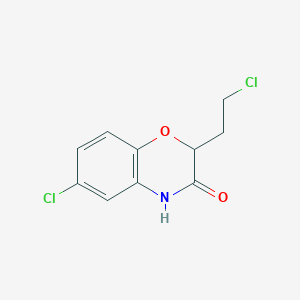

![3-((5-(allylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2628844.png)

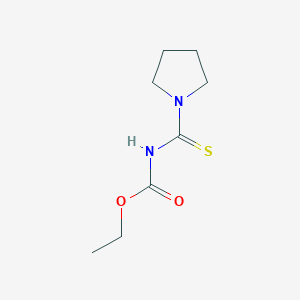

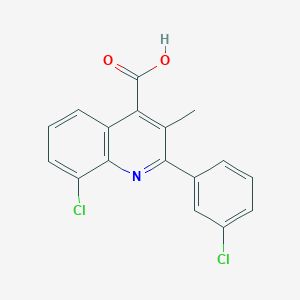

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2628845.png)

![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)